3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
The compound “3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one” belongs to the class of pyrazolo[1,5-a]pyridines . Pyrazolo[1,5-a]pyridines are important structural motifs in modern medicinal chemistry due to their high metabolic stability .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
Pyrazolo[1,5-a]pyridine is an important structural motif in modern medicinal chemistry, as it possesses high metabolic stability and acts as an isostere to indole, purine or other azaindole cores .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Scientific Research Applications
Insecticidal Agents
A study by Soliman et al. (2020) synthesized a novel series of heterocyclic compounds incorporating the sulfonamide-bearing thiazole moiety, suitable for use as insecticidal agents. The compounds demonstrated potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as bioactive agents in agricultural applications Soliman et al., 2020.
Antimicrobial Activity
El-Emary et al. (2005) focused on the synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety and evaluated their antimicrobial activities. The synthesized compounds were found to exhibit significant antimicrobial properties, offering potential applications in the development of new antibacterial agents El-Emary et al., 2005.
G Protein-Biased Dopaminergics
Research by Möller et al. (2017) introduced a series of high-affinity dopamine receptor partial agonists by incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage. These compounds favor the activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential use in therapeutic applications, particularly in treating psychiatric disorders Möller et al., 2017.
Chromene Heterocycles Synthesis
Kangani et al. (2017) utilized piperidine as a base catalyst for the synthesis of chromene heterocycles, including 1,4-dihydropyrano[2,3-c]pyrazole and 5,10-dihydro-4H-benzo[g]chromene. These compounds have applications in medicinal, agrochemical, and pigment industries, showcasing the versatility of pyrazolo[1,5-a]pyridine derivatives in synthetic chemistry Kangani et al., 2017.
Antiviral and Cytotoxic Agents
Hafez (2017) synthesized a series of novel pyrazole derivatives bearing benzo[g]chromene-3-carbonitrile derivative, which were evaluated for their anticancer activity. Some of these compounds exhibited excellent cytotoxic agents against tumor cell lines, indicating their potential as antiviral and cytotoxic agents Hafez, 2017.
Antibacterial and Antioxidant Derivatives
Al-ayed (2011) synthesized a new class of potential antibacterial and antioxidant derivatives based on pyrazolyl-chromen-2-ones. These compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, as well as notable antioxidant activities, suggesting their applicability in developing new antibacterial compounds Al-ayed, 2011.
Future Directions
The future directions for “3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one” could involve further exploration of its potential applications in medicinal chemistry, given its high metabolic stability and the broad spectrum of biological activities associated with pyrazolo[1,5-a]pyridines .
Properties
IUPAC Name |
3-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-20(16-13-15-5-1-2-7-19(15)30-22(16)29)24-9-11-25(12-10-24)21(28)17-14-23-26-8-4-3-6-18(17)26/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFTZZDTUBWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)C4=C5C=CC=CN5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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